Cas no 2193059-47-9 (2-(3-aminopropoxy)acetic acid hydrochloride)

2-(3-aminopropoxy)acetic acid hydrochloride 化学的及び物理的性質
名前と識別子
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- 2-(3-Aminopropoxy)acetic acid hydrochloride
- 6-amino-3-oxahexanoic acid hydrochloride
- 2-(3-aminopropoxy)acetic acid;hydrochloride
- starbld0026199
- Z3178895188
- 2-(3-aminopropoxy)acetic acid hydrochloride
-
- インチ: 1S/C5H11NO3.ClH/c6-2-1-3-9-4-5(7)8;/h1-4,6H2,(H,7,8);1H
- InChIKey: YGYSQQGYMCCIDP-UHFFFAOYSA-N
- ほほえんだ: Cl.O(CC(=O)O)CCCN
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 5
- 複雑さ: 84.3
- トポロジー分子極性表面積: 72.6
2-(3-aminopropoxy)acetic acid hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1700498-0.1g |
2-(3-aminopropoxy)acetic acid hydrochloride |
2193059-47-9 | 95% | 0.1g |
$103.0 | 2023-09-20 | |
Enamine | EN300-1700498-0.25g |
2-(3-aminopropoxy)acetic acid hydrochloride |
2193059-47-9 | 95% | 0.25g |
$147.0 | 2023-09-20 | |
Enamine | EN300-1700498-2.5g |
2-(3-aminopropoxy)acetic acid hydrochloride |
2193059-47-9 | 95% | 2.5g |
$498.0 | 2023-09-20 | |
Enamine | EN300-1700498-0.05g |
2-(3-aminopropoxy)acetic acid hydrochloride |
2193059-47-9 | 95% | 0.05g |
$69.0 | 2023-09-20 | |
Aaron | AR01FJ5G-100mg |
2-(3-aminopropoxy)acetic acid hydrochloride |
2193059-47-9 | 95% | 100mg |
$167.00 | 2025-04-01 | |
Enamine | EN300-1700498-10g |
2-(3-aminopropoxy)acetic acid hydrochloride |
2193059-47-9 | 95% | 10g |
$1508.0 | 2023-09-20 | |
Enamine | EN300-1700498-5g |
2-(3-aminopropoxy)acetic acid hydrochloride |
2193059-47-9 | 95% | 5g |
$835.0 | 2023-09-20 | |
A2B Chem LLC | AY03176-250mg |
2-(3-aminopropoxy)acetic acid hydrochloride |
2193059-47-9 | 95% | 250mg |
$190.00 | 2024-04-20 | |
1PlusChem | 1P01FIX4-50mg |
2-(3-aminopropoxy)acetic acid hydrochloride |
2193059-47-9 | 95% | 50mg |
$143.00 | 2023-12-18 | |
1PlusChem | 1P01FIX4-250mg |
2-(3-aminopropoxy)acetic acid hydrochloride |
2193059-47-9 | 95% | 250mg |
$237.00 | 2023-12-18 |
2-(3-aminopropoxy)acetic acid hydrochloride 関連文献
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
2-(3-aminopropoxy)acetic acid hydrochlorideに関する追加情報
2-(3-Aminopropoxy)Acetic Acid Hydrochloride: A Comprehensive Overview
The compound with CAS No. 2193059-47-9, commonly referred to as 2-(3-aminopropoxy)acetic acid hydrochloride, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and material science. The chemical structure of this compound consists of a hydroxyl group attached to a propoxy chain, which is further linked to an amino group, creating a versatile platform for various chemical reactions.
Recent studies have highlighted the importance of 2-(3-aminopropoxy)acetic acid hydrochloride in the synthesis of bioactive molecules. Researchers have explored its role as an intermediate in the production of peptides and other biologically active compounds. The hydrochloride salt form of this compound is particularly advantageous due to its enhanced solubility in aqueous solutions, making it easier to handle and process in laboratory settings.
The synthesis of 2-(3-aminopropoxy)acetic acid hydrochloride involves a series of well-defined chemical reactions, including nucleophilic substitution and acid-base neutralization. These reactions are optimized to ensure high yields and purity, which are critical for its use in advanced applications. The compound's ability to form stable bonds with other molecules has made it a valuable tool in the development of novel materials with tailored properties.
In terms of applications, 2-(3-aminopropoxy)acetic acid hydrochloride has shown promise in the field of drug delivery systems. Its structure allows for the attachment of various functional groups, enabling the creation of targeted drug carriers that can improve therapeutic efficacy while minimizing side effects. Additionally, this compound has been investigated for its potential use in the synthesis of polymers and surfactants, further expanding its utility across multiple industries.
Recent advancements in computational chemistry have provided deeper insights into the electronic properties and reactivity of 2-(3-aminopropoxy)acetic acid hydrochloride. Molecular modeling studies have revealed that the compound exhibits favorable interactions with biological membranes, suggesting its potential role in enhancing drug permeability across cellular barriers. These findings have sparked interest among pharmaceutical researchers who are exploring its use in developing new generations of drugs with improved bioavailability.
The environmental impact of 2-(3-aminopropoxy)acetic acid hydrochloride has also been a topic of recent research. Studies have demonstrated that this compound undergoes efficient biodegradation under controlled conditions, reducing concerns about its long-term effects on ecosystems. This characteristic makes it a more sustainable choice compared to other synthetic compounds that may persist in the environment for extended periods.
In conclusion, 2-(3-aminopropoxy)acetic acid hydrochloride (CAS No. 2193059-47-9) is a versatile and promising compound with a wide range of applications across various scientific disciplines. Its unique chemical properties, combined with recent advancements in research, position it as a key player in the development of innovative solutions in medicine, materials science, and beyond.
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